2,4-Dihydro-4-amino-5-(1-(1,3-benzodioxol-5-yloxy)ethyl)-3H-1,2,4-triazole-3-thione
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Overview
Description
2,4-Dihydro-4-amino-5-(1-(1,3-benzodioxol-5-yloxy)ethyl)-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-(1,3-benzodioxol-5-yloxy)ethyl)-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via an etherification reaction using appropriate alkylating agents.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro or tetrahydro triazole derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
2,4-Dihydro-4-amino-5-(1-(1,3-benzodioxol-5-yloxy)ethyl)-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structure and biological activity.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(1,3-benzodioxol-5-yloxy)ethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydro-4-amino-5-(1-(1,3-benzodioxol-5-yloxy)ethyl)-3H-1,2,4-triazole-3-thione: Similar in structure but with different substituents on the triazole ring.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety but with different core structures.
Triazole Derivatives: Compounds with the triazole ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of the triazole ring and benzodioxole moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
115398-72-6 |
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Molecular Formula |
C11H12N4O3S |
Molecular Weight |
280.31 g/mol |
IUPAC Name |
4-amino-3-[1-(1,3-benzodioxol-5-yloxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12N4O3S/c1-6(10-13-14-11(19)15(10)12)18-7-2-3-8-9(4-7)17-5-16-8/h2-4,6H,5,12H2,1H3,(H,14,19) |
InChI Key |
HBCCYRFRENFZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1N)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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